molecular formula C16H11Br2NO2 B15309322 1-[(2,5-dibromophenyl)methyl]-1H-indole-3-carboxylic acid

1-[(2,5-dibromophenyl)methyl]-1H-indole-3-carboxylic acid

Cat. No.: B15309322
M. Wt: 409.07 g/mol
InChI Key: HKPCYVDPEWNSSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,5-dibromophenyl)methyl]-1H-indole-3-carboxylic acid is a synthetic organic compound with the molecular formula C16H11Br2NO2 and a molecular weight of 409.08 g/mol . This compound is part of the indole family, which is known for its significant role in various biological and chemical processes. The indole moiety is a common structural motif in many natural products and pharmaceuticals, making this compound of particular interest in scientific research.

Preparation Methods

The synthesis of 1-[(2,5-dibromophenyl)methyl]-1H-indole-3-carboxylic acid typically involves the reaction of 2,5-dibromobenzyl bromide with indole-3-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[(2,5-dibromophenyl)methyl]-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2,5-dibromophenyl)methyl]-1H-indole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-[(2,5-dibromophenyl)methyl]-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors in biological systems, leading to its observed biological activities. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-[(2,5-dibromophenyl)methyl]-1H-indole-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.

Properties

Molecular Formula

C16H11Br2NO2

Molecular Weight

409.07 g/mol

IUPAC Name

1-[(2,5-dibromophenyl)methyl]indole-3-carboxylic acid

InChI

InChI=1S/C16H11Br2NO2/c17-11-5-6-14(18)10(7-11)8-19-9-13(16(20)21)12-3-1-2-4-15(12)19/h1-7,9H,8H2,(H,20,21)

InChI Key

HKPCYVDPEWNSSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=C(C=CC(=C3)Br)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.